Norgestimate-[d6]
Overview
Description
Norgestimate-[d6] is a deuterated form of norgestimate, a synthetic progestin used primarily in hormonal contraceptives. The deuterium atoms in Norgestimate-[d6] replace hydrogen atoms, making it useful as an internal standard in mass spectrometry due to its similar chemical properties but distinct mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norgestimate-[d6] involves multiple steps, starting from the precursor compounds. The key steps include:
Oxime Formation: The initial step involves the formation of an oxime from levonorgestrel.
Acetylation: The oxime is then acetylated to form norgestimate.
Industrial Production Methods
Industrial production of Norgestimate-[d6] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the precursor compounds.
Purification: Multiple purification steps to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
Norgestimate-[d6] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxime group.
Substitution: Various substitution reactions can occur, particularly involving the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various derivatives of Norgestimate-[d6], depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Norgestimate-[d6] has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of norgestimate.
Biology: Studied for its interactions with biological receptors and its metabolic pathways.
Medicine: Investigated for its potential therapeutic uses and its role in hormonal contraceptives.
Industry: Utilized in the development and testing of pharmaceutical formulations.
Mechanism of Action
Norgestimate-[d6] exerts its effects by binding to progesterone receptors in the body. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, which in turn reduces the levels of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and thereby act as a contraceptive .
Comparison with Similar Compounds
Similar Compounds
Norgestimate: The non-deuterated form, used widely in hormonal contraceptives.
Norethindrone: Another synthetic progestin with similar uses but different chemical structure.
Levonorgestrel: A related compound with similar contraceptive properties.
Uniqueness
Norgestimate-[d6] is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical chemistry for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated compounds .
Properties
IUPAC Name |
[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19?,20?,21?,22-,23-/m0/s1/i6D2,7D2,14D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQMECNKUGGKA-FZWYQJHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=NO)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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